molecular formula C23H28FN7O2S B11265800 2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11265800
M. Wt: 485.6 g/mol
InChI Key: HATAGMZVGYLGKS-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound. It features a thiazolopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves multiple steps

    Synthesis of Thiazolopyrimidine Core: The core can be synthesized through a cyclization reaction involving a thioamide and a halogenated pyrimidine derivative under basic conditions.

    Introduction of Piperazine Moieties: The piperazine groups are introduced via nucleophilic substitution reactions. The ethylpiperazine and fluorophenylpiperazine are reacted with the thiazolopyrimidine core in the presence of a suitable base and solvent.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound. This step may require the use of coupling reagents such as EDCI or DCC to facilitate the reaction.

Chemical Reactions Analysis

2-(4-Ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit a kinase involved in cell signaling or a receptor involved in neurotransmission.

Comparison with Similar Compounds

2-(4-Ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:

    2-(4-Methylpiperazin-1-yl)-6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: This compound has a similar structure but with a methyl group instead of an ethyl group and a chlorine atom instead of a fluorine atom.

    2-(4-Phenylpiperazin-1-yl)-6-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: This compound features a phenyl group instead of an ethyl group and a bromine atom instead of a fluorine atom.

The uniqueness of 2-(4-ethylpiperazin-1-yl)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C23H28FN7O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C23H28FN7O2S/c1-2-27-7-9-30(10-8-27)23-26-21-20(34-23)22(33)31(16-25-21)15-19(32)29-13-11-28(12-14-29)18-5-3-17(24)4-6-18/h3-6,16H,2,7-15H2,1H3

InChI Key

HATAGMZVGYLGKS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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